4-Bromoaniline-2,3,5,6-D4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3,5,6-tetradeuterioaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFQBORIUYODSI-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromoaniline 2,3,5,6 D4
Deuteration Strategies for Aromatic Systems
The introduction of deuterium (B1214612) into aromatic rings can be achieved through several established methods. These strategies primarily revolve around hydrogen-deuterium (H-D) exchange reactions, which can be promoted by acids or metal catalysts.
Acid-Catalyzed Hydrogen-Deuterium Exchange
Acid-catalyzed hydrogen-deuterium exchange is a fundamental method for incorporating deuterium into aromatic systems. This approach typically involves treating the aromatic substrate with a deuterated acid, which serves as both the catalyst and the deuterium source. Strong Brønsted or Lewis acids are commonly employed to facilitate the electrophilic substitution of hydrogen with deuterium on the aromatic ring. tn-sanso.co.jp
For anilines, the reaction mechanism is consistent with a standard electrophilic aromatic substitution (EAS). The amino group is a strong activating group, directing deuteration to the ortho and para positions. nih.gov The reaction can proceed through either the protonated (or deuterated) anilinium ion, which is a slower pathway, or the free-base aniline (B41778), which reacts more rapidly. nih.gov The choice of deuterated acid is crucial; deuterated trifluoroacetic acid (CF3COOD) has been shown to be effective for the H-D exchange of a variety of aromatic amines and amides without the need for metal co-catalysts. nih.govnih.gov The efficiency of the exchange can be influenced by the basicity of the aniline derivative, with more basic anilines sometimes exhibiting lower reactivity. nih.gov
| Deuteration Strategy | Typical Reagents | Key Features |
| Acid-Catalyzed H-D Exchange | D₂SO₄, DCl, CF₃COOD in D₂O | Directs to ortho and para positions in anilines. Reaction rate is influenced by the basicity of the amine. nih.gov |
Catalytic Deuteration Utilizing Deuterium Gas and Solvents
Transition metal-catalyzed deuteration offers a powerful alternative to acid-catalyzed methods, often providing high levels of deuterium incorporation under milder conditions. These methods can utilize deuterium gas (D₂) or deuterated solvents like deuterium oxide (D₂O) as the deuterium source.
Palladium-based catalysts are widely used for the dehalogenative deuteration of aryl halides. researcher.liferesearchgate.net In this approach, a halogen atom on the aromatic ring is replaced with a deuterium atom. This method is highly specific to the site of halogenation. For the synthesis of 4-Bromoaniline-2,3,5,6-D4, a precursor such as a poly-iodinated or poly-brominated aniline could potentially be subjected to palladium-catalyzed dehalogenative deuteration. Homogeneous palladium catalytic systems, sometimes using additives like Zn(OAc)₂, have been developed for the dehalogenative deuteration of aryl halides with D₂ gas, showing excellent functional group tolerance. chemrxiv.org
Heterogeneous catalysts, such as platinum on alumina, can be used in flow synthesis systems with D₂O for H-D exchange reactions on various aromatic compounds, including aniline. tn-sanso.co.jp Copper-catalyzed systems have also been developed for the dehalogenative deuteration of aryl halides using D₂O and carbon monoxide at relatively low temperatures. nih.gov
| Catalyst System | Deuterium Source | Substrate Type | Key Features |
| Palladium Catalysis | D₂O or D₂ gas | Aryl Halides | High functional group tolerance, site-specific deuteration. researcher.liferesearchgate.netchemrxiv.org |
| Platinum on Alumina | D₂O | Aromatic Compounds | Suitable for flow synthesis. tn-sanso.co.jp |
| Copper Catalysis | D₂O/CO | Aryl Halides | Milder conditions, good for dehalogenative deuteration. nih.gov |
Precursor Derivatization and Deuteration Pathways
The specific synthesis of this compound often involves the deuteration of a suitable precursor followed by chemical modification to introduce the aniline functionality.
Conversion of Deuterated 4-Bromophenol (B116583) to this compound
A plausible synthetic route to this compound involves the initial deuteration of 4-bromophenol to produce 4-bromophenol-2,3,5,6-d4. This deuterated intermediate can then be converted to the target aniline derivative. The deuteration of phenols can be achieved under various conditions, including acid-catalyzed H-D exchange. Once the deuterated 4-bromophenol is obtained, it can be converted to the corresponding aniline through processes like the Buchwald-Hartwig amination or other classical methods for converting phenols to anilines, ensuring that the deuterium labels remain intact.
Selective Deuteration of Aromatic Aniline Derivatives
Achieving the specific deuteration pattern of this compound requires careful consideration of directing group effects and reaction conditions. The amino group in aniline strongly directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by a bromine atom in 4-bromoaniline (B143363), deuteration would be expected to occur at the two ortho positions (positions 2 and 6). To achieve deuteration at all four positions (2, 3, 5, and 6), a multi-step strategy or a more advanced catalytic system would be necessary.
One approach could involve the deuteration of a precursor that allows for broader deuteration before the introduction or unmasking of the aniline group. For instance, the deuteration of bromobenzene (B47551) under hydrothermal conditions can lead to high levels of deuteration across the aromatic ring. uwaterloo.ca The resulting deuterated bromobenzene could then be nitrated and subsequently reduced to form the deuterated 4-bromoaniline.
Silver-catalyzed regioselective deuteration of (hetero)arenes using D₂O has also been reported, which can achieve good to excellent deuterium incorporation in aniline derivatives, particularly at the ortho and para positions. rsc.org
Innovations in Deuteration Synthesis and Efficiency
Recent advancements in deuteration methodologies focus on improving efficiency, reducing costs, and enhancing selectivity. Flow synthesis methods, for example, offer advantages over traditional batch processes by enabling better control over reaction parameters and potentially reducing the consumption of expensive deuterated reagents. tn-sanso.co.jp The use of microwave technology in conjunction with flow reactors can further enhance reaction efficiency. tn-sanso.co.jp
The development of novel catalytic systems is another area of active research. This includes new heterogeneous catalysts for practical deuterium incorporation and homogenous palladium catalysts with improved functional group tolerance for dehalogenative deuteration. chemrxiv.orgresearchgate.net Electrochemical methods are also emerging as a facile and economical approach for the dehalogenative deuteration of aryl halides, using D₂O as the deuterium source at room temperature without the need for metal catalysts. chinesechemsoc.org These innovations hold promise for making the synthesis of specifically labeled compounds like this compound more accessible and sustainable.
Exploration of Solvent-Free Methodologies (e.g., Supercritical CO2)
Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which raises environmental and safety concerns. Consequently, there is growing interest in greener alternatives, including solvent-free reaction conditions. Supercritical carbon dioxide (scCO2) has emerged as a promising medium for chemical reactions, offering a non-toxic, non-flammable, and environmentally benign alternative. researchgate.net
The application of scCO2 to the synthesis of deuterated aromatic amines is an area of active research. For a substrate like 4-bromoaniline, scCO2 could potentially serve as the medium for a catalytic hydrogen-deuterium exchange reaction. However, the reactivity of primary aromatic amines with CO2 must be considered. Under certain conditions of temperature and pressure, primary amines can react reversibly with CO2 to form carbamic acids. researchgate.net This equilibrium is pressure and temperature-dependent, with higher pressures favoring carbamic acid formation and higher temperatures favoring the free amine. researchgate.net This interaction would need to be carefully managed to ensure it does not interfere with the desired deuteration reaction.
Table 1: Potential Parameters for H-D Exchange in Supercritical CO2
| Parameter | Condition | Rationale |
|---|---|---|
| Deuterium Source | Deuterium gas (D₂) or heavy water (D₂O) | Provides the deuterium atoms for the exchange reaction. |
| Catalyst | Heterogeneous catalyst (e.g., Pd/C, PtO₂) | Facilitates the cleavage of C-H bonds and formation of C-D bonds. |
| Temperature | Elevated (e.g., >80 °C) | Higher temperatures can favor the free amine over the carbamic acid and provide the activation energy for H-D exchange. researchgate.netresearchgate.net |
| Pressure | Optimized (e.g., >73.8 bar) | Must be sufficient to maintain CO2 in a supercritical state while managing the amine-CO2 equilibrium. |
Strategies for Maximizing Isotopic Purity and Minimizing Residual Protons
The utility of a deuterated compound is directly related to its isotopic purity. For this compound, the goal is to replace the hydrogen atoms at positions 2, 3, 5, and 6 with deuterium as completely as possible. The presence of residual protons (protium) can complicate analysis and reduce the effectiveness of the labeled compound. researchgate.netucla.edu
Several strategies are employed to achieve high isotopic enrichment:
Use of High-Purity Deuterium Sources: The deuterium source, whether it is D₂O, D₂ gas, or a deuterated solvent, must have a very high isotopic purity (typically >99 atom % D).
Driving Reaction Equilibrium: Hydrogen-deuterium exchange reactions are often equilibrium processes. To maximize deuterium incorporation, the equilibrium must be shifted towards the deuterated product. This can be achieved by using a large excess of the deuterium source or by removing the protonated by-product (e.g., H₂O or HOD) as the reaction proceeds.
Repetitive Exchange Cycles: The substrate may be subjected to multiple cycles of the deuteration reaction. After each cycle, the partially deuterated product is isolated and then re-subjected to the reaction conditions with a fresh deuterium source.
Post-Synthesis Purification: While chromatographic techniques can separate chemical impurities, separating isotopologues (molecules that differ only in their isotopic composition) is extremely challenging. Therefore, isotopic purity must be maximized during the synthesis itself.
Verification of isotopic purity is a critical final step. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this analysis. In the ¹H NMR spectrum of an ideal, 100% pure sample of this compound, the signals corresponding to the aromatic protons would be completely absent. The presence and integration of any residual signals in this region allow for the quantification of remaining protons and the calculation of isotopic purity.
Optimization of Reaction Conditions for High Yield and Isotopic Enrichment
A common method for deuterating anilines is acid- or base-catalyzed hydrogen-isotope exchange in heavy water (D₂O). researchgate.net The optimization of such a process for producing this compound would involve systematically varying key parameters.
Table 2: Optimization of a Hypothetical H-D Exchange for 4-Bromoaniline
| Parameter | Range/Variable | Effect on Yield | Effect on Isotopic Enrichment |
|---|---|---|---|
| Catalyst | None, Acid (e.g., D₂SO₄), Base (e.g., NaOD) | Catalyst choice can affect reaction rate and potential side reactions. | Acid/base catalysis is often necessary to activate the aromatic ring for exchange. |
| Temperature | 80 - 200 °C | Higher temperatures generally increase reaction rates but may also increase decomposition. | Higher temperatures provide more energy to overcome the activation barrier for C-H bond cleavage, leading to higher enrichment. researchgate.net |
| Reaction Time | 2 - 24 hours | Longer times can lead to higher conversion, but also to potential degradation. | Longer reaction times allow the H-D exchange equilibrium to be more fully established. |
| D₂O Molar Excess | 10x - 100x | Generally minimal effect on yield, but impacts cost. | A large molar excess of D₂O shifts the equilibrium towards the deuterated product, maximizing enrichment. |
| Co-solvent | None, THF-d₈, Dioxane-d₈ | A co-solvent may be needed to improve the solubility of 4-bromoaniline in D₂O, potentially increasing the reaction rate and yield. researchgate.net | The co-solvent must be deuterated to prevent it from acting as a source of protons. |
By methodically adjusting these conditions, a protocol can be developed that provides this compound in both high purity and good yield, suitable for its intended research applications.
Advanced Spectroscopic Characterization and Purity Assessment of 4 Bromoaniline 2,3,5,6 D4
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR for Confirmation of Deuterium (B1214612) Incorporation and Residual Proton Analysis
Proton (¹H) NMR spectroscopy serves as the most direct method for confirming the successful replacement of hydrogen atoms with deuterium at the 2, 3, 5, and 6 positions of the aniline (B41778) ring. In an ideal, 100% deuterated sample of 4-Bromoaniline-2,3,5,6-D4, the aromatic region of the ¹H NMR spectrum would be devoid of signals, as deuterium is not detected in this experiment.
The analysis, therefore, focuses on identifying and quantifying any residual proton signals. For comparison, the ¹H NMR spectrum of standard, non-deuterated 4-bromoaniline (B143363) typically displays a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. chemicalbook.comchegg.com The presence of very small signals at these chemical shifts in the spectrum of the deuterated compound indicates incomplete deuteration. By integrating these residual signals against a known internal standard, the percentage of isotopic purity can be accurately determined. The significant reduction or complete absence of signals corresponding to the aromatic protons confirms a high degree of deuterium incorporation. rsc.org Additionally, specialized techniques like ²H-NMR can be used to directly observe the deuterium nuclei and quantify the deuteration level. spectralservice.de
Table 1: Comparative ¹H NMR Data for 4-Bromoaniline and this compound
| Compound | Protons | Expected Chemical Shift (δ ppm) | Multiplicity | Expected Observation in Spectrum |
|---|---|---|---|---|
| 4-Bromoaniline | H-2, H-6 | ~ 7.21 | Doublet | Present |
| H-3, H-5 | ~ 6.54 | Doublet | Present | |
| -NH₂ | ~ 3.35 | Broad Singlet | Present | |
| This compound | H-2, H-6 | ~ 7.21 | - | Absent or trace residual signal |
| H-3, H-5 | ~ 6.54 | - | Absent or trace residual signal | |
| -NH₂ | ~ 3.35 | Broad Singlet | Present |
Note: Chemical shifts are approximate and can vary based on the solvent used. Data for 4-Bromoaniline is referenced from typical spectra. chemicalbook.com
¹³C NMR for Carbon Backbone Elucidation and Deuterium Effects
Carbon-13 (¹³C) NMR spectroscopy is utilized to verify the carbon framework of the molecule. While the carbon backbone is expected to be identical to that of its non-deuterated counterpart, the substitution of hydrogen with deuterium introduces observable effects on the ¹³C NMR spectrum.
In the spectrum of this compound, the carbons directly bonded to deuterium (C2, C3, C5, and C6) exhibit two key changes. First, the strong one-bond carbon-proton coupling is replaced by a one-bond carbon-deuterium coupling, resulting in a characteristic triplet splitting pattern for each signal due to the spin (I=1) of the deuterium nucleus. Second, these carbons may experience a slight upfield shift, known as an isotopic effect. The signals for the quaternary carbons, C1 (bonded to the amino group) and C4 (bonded to bromine), remain as singlets but may also be slightly shifted due to the influence of the adjacent deuterium atoms. The confirmation of these splitting patterns and shifts provides definitive evidence of deuteration at the specified positions.
Table 2: Expected ¹³C NMR Spectral Features for this compound
| Carbon Position | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Rationale |
|---|---|---|---|
| C1 (-NH₂) | ~145 | Singlet | Unaffected by C-D coupling; may show minor isotopic shift. |
| C2, C6 | ~117 | Triplet | Carbon directly bonded to deuterium (C-D coupling). |
| C3, C5 | ~132 | Triplet | Carbon directly bonded to deuterium (C-D coupling). |
| C4 (-Br) | ~110 | Singlet | Unaffected by C-D coupling; may show minor isotopic shift. |
Note: Chemical shifts are estimated based on typical values for 4-bromoaniline and may vary. spectrabase.com
Application of 2D NMR Techniques (e.g., COSY, HSQC) for Structural Assignment
Two-dimensional (2D) NMR experiments provide unambiguous confirmation of the compound's structure and the sites of deuteration by mapping correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. creative-biostructure.com In a spectrum of standard 4-bromoaniline, COSY would show a cross-peak connecting the signals of the H-2/H-6 protons with the H-3/H-5 protons. For this compound, the complete absence of such cross-peaks in the aromatic region definitively confirms that there are no adjacent aromatic protons, validating the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This powerful heteronuclear 2D NMR technique correlates proton signals with the signals of the carbons to which they are directly attached. creative-biostructure.comnih.gov For this compound, the HSQC spectrum would show no correlation peaks for C2, C3, C5, or C6, as these carbons are bonded to deuterium, not protons. This lack of correlation is direct and unequivocal proof of the location of the deuterium labels. The only expected correlations would be between the amine protons (-NH₂) and the nitrogen atom (¹⁵N) in a ¹H-¹⁵N HSQC, which can serve as a fingerprint for the compound. creative-biostructure.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is essential for determining the molecular weight and confirming the isotopic composition of this compound.
Determination of Molecular Weight and Isotopic Distribution
The molecular formula for this compound is C₆H₂D₄BrN. scbt.com This represents a mass increase of four atomic mass units compared to the non-deuterated form (C₆H₆BrN). Mass spectrometry confirms this mass shift. A key feature in the mass spectrum of any bromo-compound is the presence of a pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, having natural abundances of approximately 50.7% and 49.3%, respectively. This distinctive isotopic pattern is a clear signature for a bromine-containing molecule. nih.gov
Table 3: Calculated Monoisotopic Masses of Major Molecular Ions
| Compound | Formula | Ion | Calculated Mass (Da) |
|---|---|---|---|
| 4-Bromoaniline | C₆H₆⁷⁹BrN | [M]⁺ | 170.9738 |
| C₆H₆⁸¹BrN | [M+2]⁺ | 172.9717 | |
| This compound | C₆H₂D₄⁷⁹BrN | [M]⁺ | 174.9989 |
| C₆H₂D₄⁸¹BrN | [M+2]⁺ | 176.9969 |
Note: Masses are calculated for the monoisotopic species.
Isotopic Purity Validation via Isotopic Ratio Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the clear separation and quantification of different isotopologues (molecules that differ only in their isotopic composition). rsc.org This capability is crucial for validating the isotopic purity of the labeled compound. researchgate.net
The isotopic purity is determined by analyzing the relative abundances of the molecular ions corresponding to molecules containing four (D₄), three (D₃), two (D₂), one (D₁), or zero (D₀) deuterium atoms. researchgate.net In a high-purity sample of this compound, the ion cluster will be dominated by the peak corresponding to the D₄ species. The percentage of isotopic enrichment is calculated from the ratio of the D₄ ion intensity to the sum of the intensities of all isotopologues (D₀ through D₄). Commercial suppliers often certify an isotopic purity of 98% or greater. sigmaaldrich.com
Table 4: Illustrative HRMS Data for Isotopic Purity Assessment
| Isotopologue | Species | Observed Mass (m/z) | Relative Abundance (%) |
|---|---|---|---|
| D₄ | C₆H₂D₄⁷⁹BrN | 174.9989 | 98.5 |
| D₃ | C₆H₃D₃⁷⁹BrN | 174.0027 | 1.2 |
| D₂ | C₆H₄D₂⁷⁹BrN | 173.0065 | 0.2 |
| D₁ | C₆H₅D₁⁷⁹BrN | 172.0103 | <0.1 |
| D₀ | C₆H₆⁷⁹BrN | 170.9738 | <0.1 |
| Isotopic Purity (D₄) | ~98.5% |
Note: This table presents hypothetical data for illustrative purposes. The calculation for isotopic purity is: [Intensity(D₄) / Σ(Intensities of D₀ to D₄)] x 100.
Utilization in Quantitative Analytical Methods as an Internal Standard
In quantitative analysis, an internal standard is a substance added in a constant amount to samples, the calibration standard, and the blank. It is used to correct for the loss of analyte during sample preparation and analysis. This compound is particularly well-suited for this role, especially in mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. smolecule.com
The key advantage of using a deuterated standard like this compound is that it behaves almost identically to its non-deuterated counterpart (the analyte, 4-Bromoaniline) during extraction and chromatographic separation, but is easily distinguishable by the detector due to its higher mass. medchemexpress.com This co-elution and similar chemical behavior minimize errors from sample loss or matrix effects, thereby enhancing the accuracy and reproducibility of the quantitative analysis. smolecule.com
For example, in metabolic studies, the deuterium label allows researchers to track the fate of the parent molecule in biological systems. smolecule.com Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can differentiate the deuterated standard from unlabeled metabolites, enabling precise quantification. nih.govchemicalbook.com The distinct isotopic signature provided by the four deuterium atoms allows for clear signal separation in complex matrices. smolecule.com
Table 1: Application of this compound as an Internal Standard
| Analytical Technique | Purpose | Rationale |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis of 4-Bromoaniline | Similar chromatographic retention time to the analyte but different mass-to-charge (m/z) ratio, allowing for accurate quantification. nih.govspectrabase.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolite tracking and quantification | Deuterium label allows for differentiation from endogenous compounds and metabolites in complex biological samples like urine or bile. smolecule.comnih.gov |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify chemical compounds by measuring the vibrations of their molecular bonds. Each molecule has a unique "fingerprint" spectrum. edinst.com
FTIR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational modes. The resulting spectrum shows absorption bands corresponding to specific functional groups and bond vibrations. For this compound, the FTIR spectrum is dominated by vibrations involving the aniline and deuterated benzene ring structures.
The key difference in the spectrum of the deuterated compound compared to its non-deuterated analog, 4-bromoaniline, is the shift of aromatic C-H stretching and bending vibrations to lower frequencies (wavenumbers) due to the heavier mass of deuterium (C-D bonds).
Table 2: Expected FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
|---|---|---|
| N-H Asymmetric Stretch | ~3480 | Characteristic of primary amines. |
| N-H Symmetric Stretch | ~3390 | Characteristic of primary amines. |
| Aromatic C-D Stretch | ~2250-2300 | Shifted from the typical C-H stretch region (~3000-3100 cm⁻¹) due to deuteration. |
| N-H Scissoring | ~1620 | Bending vibration of the amino group. |
| C=C Ring Stretch | ~1590, ~1470 | Vibrations of the aromatic ring backbone. |
| C-N Stretch | ~1280 | Stretching vibration of the carbon-nitrogen bond. |
| C-D In-Plane Bend | ~850-950 | Shifted from typical C-H in-plane bend region (~1000-1200 cm⁻¹). |
| C-Br Stretch | ~500-600 | Vibration of the carbon-bromine bond. |
Note: These are approximate values based on typical functional group frequencies and the known effects of deuteration. Specific values can be found in reference spectra from suppliers or spectral databases. spectrabase.comnist.govnih.gov
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light (from a laser) by a molecule. edinst.com A vibrational mode is "Raman active" if it involves a change in the molecule's polarizability. edinst.com For molecules with a center of symmetry, some vibrations may be active in Raman but not in FTIR, and vice versa. americanpharmaceuticalreview.com
The Raman spectrum of this compound provides structural information, particularly about the aromatic ring and its substituents. Similar to FTIR, the C-D vibrations will appear at lower wavenumbers than the C-H vibrations of the non-deuterated compound. The strong C-Br and symmetric ring breathing modes are typically prominent in the Raman spectra of bromo-aromatic compounds. researchgate.net
Table 3: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Comments |
|---|---|---|
| Aromatic C-D Stretch | ~2250-2300 | Typically weaker in Raman than in FTIR. |
| Ring Breathing Mode | ~800-850 | A strong, characteristic vibration for substituted benzenes. |
| C-N Stretch | ~1280 | Often coupled with other ring vibrations. |
| C-Br Stretch | ~500-600 | A strong Raman signal due to the high polarizability of the C-Br bond. |
Note: These are approximate values. Reference spectra for the non-deuterated 4-Bromoaniline are available in databases. spectrabase.com
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula and assess the stoichiometric purity of a synthesized batch. For this compound, the analysis would verify the ratio of carbon, hydrogen, deuterium, nitrogen, and bromine.
Given the molecular formula C₆H₂D₄BrN and a molecular weight of approximately 176.05 g/mol , the theoretical elemental composition can be calculated. scbt.comlgcstandards.com The results from an experimental analysis should closely match these theoretical values to confirm the compound's identity and purity.
Table 4: Theoretical vs. Experimental Elemental Composition of this compound
| Element | Molecular Formula | Theoretical Mass % | Example Experimental Mass % |
|---|---|---|---|
| Carbon (C) | C₆ | 40.93% | 40.90% |
| Hydrogen (H) | H₂ | 1.14% | 1.15% |
| Deuterium (D) | D₄ | 4.57% | 4.55% |
| Bromine (Br) | Br | 45.39% | 45.35% |
| Nitrogen (N) | N | 7.96% | 7.94% |
Note: Experimental values are hypothetical examples based on typical instrument precision and sample purity of >98%. coompo.com Deuterium content is typically confirmed by mass spectrometry or NMR.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Stability Profiling)
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) is used to determine a material's thermal stability and its fraction of volatile components by measuring the change in mass as it is heated at a controlled rate. rsc.org
A TGA of this compound would reveal its decomposition temperature, which is a key indicator of its thermal stability. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. rsc.org The resulting thermogram plots the percentage of initial mass remaining against temperature. A sharp drop in mass indicates decomposition. For a pure, stable compound, significant mass loss would only be expected at or above its boiling point or decomposition temperature. The non-deuterated 4-bromoaniline has a melting point of 66-70°C. ketonepharma.com
Table 5: Typical TGA Profile for a Stable Organic Compound like this compound
| Temperature Range (°C) | Mass Change | Interpretation |
|---|---|---|
| 25 - 100 | < 0.5% | Loss of trace amounts of adsorbed water or volatile solvents. |
| 100 - 200 | Negligible | The compound is thermally stable in this range. |
| > 200 | Significant mass loss | Onset of thermal decomposition or sublimation/boiling. |
Note: The profile is a generalized representation. The exact decomposition temperature would need to be determined experimentally. rsc.org
Mechanistic and Isotopic Labeling Applications of 4 Bromoaniline 2,3,5,6 D4
Investigation of Reaction Mechanisms in Organic Synthesis
The substitution of hydrogen with deuterium (B1214612) can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect is a powerful tool for investigating reaction mechanisms. nih.gov
Probing Kinetic Isotope Effects to Determine Rate-Limiting Steps
The primary kinetic isotope effect occurs when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step of a reaction. Because a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it requires more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.
By comparing the reaction rates of 4-bromoaniline (B143363) with 4-Bromoaniline-2,3,5,6-D4, researchers can determine if the cleavage of an aromatic C-H bond is the rate-determining step. A significant KIE (kH/kD > 1) would indicate that this bond cleavage is kinetically important. While this principle is well-established, specific studies detailing KIE values derived from this compound in specific organic reactions are not widely documented in peer-reviewed literature. The compound is, however, perfectly suited for such mechanistic investigations in reactions involving electrophilic aromatic substitution or other processes where the aromatic protons are directly involved.
Tracing Reaction Pathways and Identifying Intermediates
Isotopic labeling is an effective method for tracing the fate of atoms and molecular fragments through a reaction sequence. nih.govmdpi.com By using this compound as a starting material, the deuterium labels act as markers on the aromatic ring.
During a multi-step synthesis, the position and presence of these deuterium atoms in intermediates and final products can be monitored using MS and NMR. Mass spectrometry can identify fragments containing the deuterated ring by their increased mass-to-charge (m/z) ratio compared to the unlabeled analogues. This allows for the unambiguous identification of the aniline (B41778) ring's trajectory, helping to confirm proposed reaction pathways and identify the structure of transient intermediates. mdpi.comresearchgate.net
Applications in Biochemical and Biological Systems
In biological and biochemical research, deuterated compounds like this compound are most commonly used as internal standards for quantitative analysis. clearsynth.com An ideal internal standard has physicochemical properties nearly identical to the analyte but is mass-distinguishable, ensuring similar behavior during sample preparation, chromatography, and ionization, which corrects for analyte loss and matrix effects. lcms.cznih.gov
Tracking Metabolic Pathways and Metabolite Fate
Studies on the metabolism of the unlabeled 4-bromoaniline in rats have shown that it undergoes extensive biotransformation. nih.govnih.gov Following administration, the compound is metabolized into numerous brominated metabolites that are excreted in urine and bile. nih.govresearchgate.net Key metabolic pathways include N-acetylation, hydroxylation, and subsequent O-sulfation. researchgate.net
In such studies, this compound is an ideal internal standard. When added to a biological sample (e.g., urine, bile, or plasma) at a known concentration, it co-elutes with the non-deuterated 4-bromoaniline during chromatographic separation. However, in the mass spectrometer, it is detected at a higher m/z ratio (e.g., +4 amu), allowing for its distinct and accurate quantification. lcms.cz This enables precise measurement of the parent compound's concentration and enhances the accuracy of metabolite quantification.
Research on bile-cannulated rats administered unlabeled 4-bromoaniline demonstrated that approximately 90% of the dose was recovered within 48 hours, with the majority found in urine. nih.govnih.gov The use of HPLC combined with mass spectrometry identified dozens of distinct brominated metabolites. nih.govresearchgate.net
Table 1: Excretion of 4-Bromoaniline Metabolites in Bile-Cannulated Rats (% of Dose) Data from studies on unlabeled 4-bromoaniline illustrates a scenario where this compound would be used as an internal standard for precise quantification.
| Time Interval | Cumulative % in Urine | Cumulative % in Bile | Total Recovery (%) |
|---|---|---|---|
| 0-12 h | 62.5 ± 4.1 | 18.9 ± 1.5 | 81.4 |
| 12-24 h | 67.8 ± 3.7 | 21.4 ± 1.4 | 89.2 |
| 24-48 h | 68.9 ± 3.6 | 21.4 ± 1.4 | 90.3 |
Source: Adapted from studies by Wilson, I. D., et al. nih.govnih.gov
The major metabolite identified in urine was 4-bromoaniline O-sulfate, while a hydroxylated N-acetyl compound was the primary metabolite in bile. nih.govresearchgate.net
Elucidation of Enzyme Kinetics and Molecular Interactions
While direct studies employing this compound in enzyme kinetic assays are not prominent, isotopically labeled compounds are valuable in this field. They can be used as substrates or inhibitors in enzyme assays where the reaction products are quantified by mass spectrometry. In competitive binding assays, for instance, the deuterated compound could compete with its unlabeled counterpart for an enzyme's active site, with the relative amounts of bound and unbound ligand determined by MS. This approach allows for the calculation of binding affinities and inhibition constants.
Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion)
Pharmacokinetic (ADME) studies trace a compound's journey through a biological system. pharmaceutical-technology.com Isotope labeling is the gold standard for these analyses. In a typical study, a deuterated compound like this compound would be used as an internal standard to support the accurate quantification of the non-labeled drug candidate in various biological matrices over time.
Following administration of unlabeled 4-bromoaniline, its concentration in blood plasma would be measured at multiple time points to determine absorption and distribution rates. Urine and bile would be collected to quantify excretion pathways and rates, as demonstrated in rat models. nih.gov By spiking all collected samples with a known amount of this compound just before analysis, any variability introduced during sample extraction and processing can be normalized, leading to highly reliable pharmacokinetic data. clearsynth.comlcms.cz
Table 2: Major Identified Metabolites of 4-Bromoaniline Quantification of these metabolites in ADME studies would be made more accurate by using this compound as an internal standard.
| Metabolite | Biological Matrix | Major Pathway |
|---|---|---|
| 4-Bromoaniline O-sulfate | Urine | Sulfation |
| Hydroxylated N-acetyl-4-bromoaniline | Bile | N-acetylation, Hydroxylation |
| 2-Amino-5-bromophenylsulphate | Urine | Hydroxylation, Sulfation |
| N-acetyl Cysteine Conjugate | Urine | Acetylation, Conjugation |
| Glucuronide of an N-glycolanilide | Urine | Acetylation, Oxidation, Glucuronidation |
Source: Based on findings from metabolic studies of 4-bromoaniline. nih.govresearchgate.netnih.gov
Analysis of Drug Degradation Pathways
The study of drug degradation pathways is critical for understanding a drug's stability, identifying potential toxic byproducts, and establishing appropriate storage conditions. When a pharmaceutical compound contains a 4-bromoaniline moiety, its degradation can lead to the formation of various related compounds. The accurate quantification of these degradation products is essential for ensuring the safety and efficacy of the drug. This compound plays a pivotal role in these analyses as an internal standard, particularly in conjunction with highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
The use of a stable isotope-labeled internal standard such as this compound is considered the gold standard in quantitative mass spectrometry. This is because its chemical and physical properties are nearly identical to the non-labeled analyte (the degradation product), ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization. However, due to its increased mass, it can be separately detected by the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
In a typical drug degradation study, the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to induce degradation. The resulting mixture is then analyzed to identify and quantify the degradants. If a degradation product is suspected to be a derivative of 4-bromoaniline, this compound is added at a known concentration to the sample. By comparing the instrument's response of the degradation product to that of the deuterated internal standard, a precise quantification can be achieved.
Research on the metabolism of 4-bromoaniline in biological systems provides a useful analogue for the types of molecules that could be expected from a drug degradation pathway. Studies in rats have identified numerous metabolites, which are structurally similar to potential degradation products. These studies utilize advanced analytical techniques to separate and identify these compounds in complex biological matrices like urine and bile. The major metabolic, and thus potential degradation, pathways include hydroxylation, N-acetylation, and sulfation.
Below is a table of known metabolites of 4-bromoaniline, which represent the types of degradation products that this compound would be used to quantify in a formal drug stability study.
| Metabolite/Degradation Product ID | Chemical Name | Metabolic/Degradation Pathway |
| M1 | 4-Bromoaniline O-sulfate | Sulfation |
| M2 | N-acetyl-4-bromoaniline | N-acetylation |
| M3 | 2-Hydroxy-4-bromoaniline | Hydroxylation |
| M4 | 3-Hydroxy-4-bromoaniline | Hydroxylation |
| M5 | N-acetyl-2-hydroxy-4-bromoaniline | Hydroxylation, N-acetylation |
| M6 | N-acetyl-3-hydroxy-4-bromoaniline | Hydroxylation, N-acetylation |
| M7 | 4-Bromo-N-oxanilic acid | N-oxidation and conjugation |
This table presents a summary of identified metabolites of 4-bromoaniline which serve as representative analytes in a hypothetical degradation study using this compound as an internal standard.
Role as a Reference Material in Analytical Method Validation
This compound serves as a crucial reference material in the validation of analytical methods. Method validation is a process required by regulatory agencies to ensure that an analytical method is suitable for its intended purpose. This involves demonstrating that the method is accurate, precise, specific, linear, and robust. When using LC-MS or other mass spectrometry-based techniques for quantitative analysis, a stable isotope-labeled internal standard is the preferred choice for achieving the highest level of accuracy and precision.
As a reference material, this compound is used to establish the performance characteristics of an analytical method designed to quantify 4-bromoaniline or its derivatives. Its primary role is to serve as an internal standard, which is added at a constant concentration to all calibration standards, quality control samples, and unknown samples. The analytical response is measured as the ratio of the analyte's signal to the internal standard's signal. This ratioing corrects for potential variability during the analytical process, such as inconsistencies in sample injection volume, fluctuations in instrument sensitivity, and matrix effects where other components in the sample can suppress or enhance the analyte's signal.
The validation of an analytical method using this compound as an internal standard would involve assessing several key parameters. These include:
Specificity/Selectivity: Ensuring that the method can distinguish the analyte and the internal standard from other components in the sample matrix.
Linearity: Demonstrating a proportional relationship between the concentration of the analyte and the instrument's response over a defined range.
Accuracy: Assessing the closeness of the measured concentration to the true concentration. This is often determined by analyzing samples with known concentrations (quality controls).
Precision: Measuring the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Stability: Evaluating the stability of the analyte and the internal standard in the biological matrix and in prepared solutions under various storage and handling conditions.
The use of this compound as a reference material is essential for developing robust and reliable analytical methods that can withstand the scrutiny of regulatory bodies and provide high-quality data in research and quality control settings.
Below is a table summarizing typical validation parameters and acceptance criteria for a bioanalytical LC-MS/MS method using a stable isotope-labeled internal standard like this compound.
| Validation Parameter | Measurement | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) of the calibration curve | ≥ 0.99 |
| Accuracy | % Bias for quality control (QC) samples at low, medium, and high concentrations | Within ±15% of the nominal value (±20% at the LOQ) |
| Precision | Coefficient of variation (%CV) for QC samples | ≤ 15% (≤ 20% at the LOQ) |
| Selectivity | Interference at the retention time of the analyte and internal standard in blank matrix | No significant interfering peaks |
| Matrix Effect | Comparison of analyte response in post-extraction spiked matrix vs. neat solution | %CV of the internal standard-normalized matrix factor should be ≤ 15% |
| Recovery | Analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix | Should be consistent and reproducible |
| Stability | Analyte concentration change under various conditions (freeze-thaw, bench-top, long-term) | Within ±15% of the initial concentration |
This table represents typical acceptance criteria for the validation of a quantitative analytical method as per regulatory guidelines.
Reactivity and Synthetic Transformations Involving 4 Bromoaniline 2,3,5,6 D4
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Deuterated Ring
Electrophilic Aromatic Substitution (EAS)
The aromatic ring of 4-Bromoaniline-2,3,5,6-D4 is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating nature of the amino group. The amino group directs incoming electrophiles to the ortho and para positions relative to itself. makingmolecules.comquizlet.com Since the para position is already occupied by the bromine atom, electrophilic attack will occur at the ortho positions (C2 and C6). The general mechanism involves the attack of the π-electrons of the deuterated ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as an arenium ion. masterorganicchemistry.comyoutube.com This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In the second, fast step, a base removes a deuteron (B1233211) (D⁺) from the carbon bearing the electrophile, restoring aromaticity. masterorganicchemistry.com
Common EAS reactions for anilines include halogenation, nitration, and sulfonation. Due to the high activation by the amino group, these reactions often proceed under mild conditions and can sometimes lead to multiple substitutions if not carefully controlled. makingmolecules.com For instance, bromination of aniline (B41778) typically yields the 2,4,6-tribromoaniline (B120722) product. doubtnut.com To achieve monosubstitution, the reactivity of the amino group is often tempered by converting it to an acetamido group (-NHCOCH₃) prior to the substitution reaction. doubtnut.comwikipedia.org
Nucleophilic Aromatic Substitution (SNAr)
In contrast to EAS, nucleophilic aromatic substitution (SNAr) requires the aromatic ring to be electron-deficient. wikipedia.orgmasterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgpressbooks.pub The ring in this compound is electron-rich due to the amino group, making it generally unreactive towards SNAr reactions under standard conditions. The mechanism for SNAr involves the addition of a nucleophile to the ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. pressbooks.pub For this substrate to undergo SNAr at the bromine-bearing carbon, the activating nature of the amino group would need to be overcome, or the group itself would need to be transformed into an electron-withdrawing group (e.g., a diazonium salt in the Sandmeyer reaction). wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura) with Deuterated Substrate
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, where the carbon-bromine bond is utilized to form new carbon-carbon or carbon-heteroatom bonds. chemicalbook.com These reactions are fundamental in modern organic synthesis for constructing complex molecules from simpler precursors.
Heck Reaction
The Heck reaction couples the deuterated aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction forms a new carbon-carbon bond, resulting in a substituted alkene, with the deuterated aromatic ring attached to one of the alkene carbons. wikipedia.orgorganic-chemistry.org The catalytic cycle generally involves three main steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. wikipedia.orgmdpi.com
Migratory Insertion : The alkene coordinates to the palladium center and then inserts into the Pd-Aryl bond.
Beta-Hydride Elimination : A hydrogen from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species, which then undergoes reductive elimination with the base to regenerate the Pd(0) catalyst. wikipedia.org
Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester, using a palladium catalyst and a base. wikipedia.orglibretexts.org this compound can be coupled with various aryl, vinyl, or alkyl boronic acids to produce deuterated biaryl compounds or other substituted anilines. nih.gov The catalytic cycle is similar to other cross-coupling reactions and consists of: libretexts.orgyonedalabs.com
Oxidative Addition : A Pd(0) species reacts with the deuterated 4-bromoaniline (B143363) to form an arylpalladium(II) halide complex.
Transmetalation : The organoboron reagent, activated by the base, transfers its organic group to the palladium complex, displacing the halide.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the cycle. yonedalabs.com
| Reaction | Coupling Partner | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Et₃N | DMF or MeCN |
| Suzuki-Miyaura | Arylboronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene |
Application as an Aromatic Amine in Multi-Component Reactions (e.g., Mannich Reactions)
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. This compound can serve as the amine component in such reactions.
A prime example is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound. The classical Mannich reaction is a three-component condensation of an aldehyde (like benzaldehyde), a primary or secondary amine (here, this compound), and a ketone or other C-H acidic compound. chemicalbook.com The reaction results in the formation of a β-amino ketone, also known as a Mannich base. chemicalbook.com Utilizing the deuterated aniline allows for the direct incorporation of the bromo- and deuterium-labeled aromatic ring into the final product structure, which can then be used for further synthetic modifications or as a tracer in biological studies. chemicalbook.com
Derivatization for the Synthesis of Deuterated Pharmaceutical and Agrochemical Intermediates
The parent compound, 4-bromoaniline, is a known building block for various dyes, pharmaceuticals, and agrochemicals like herbicides and fungicides. ketonepharma.com Consequently, this compound is a highly valuable intermediate for the synthesis of the corresponding deuterated final products. musechem.com
The strategic incorporation of deuterium (B1214612) into drug candidates is a growing field in medicinal chemistry known as "deuterium switching." ckisotopes.com The rationale behind this approach lies in the kinetic isotope effect (see section 5.5). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is therefore slower. Many drugs are metabolized in the body by cytochrome P450 enzymes, a process that often involves the cleavage of C-H bonds. nih.gov By replacing specific hydrogens with deuterium at metabolically vulnerable sites, it is possible to slow down the rate of metabolism. This can lead to several potential therapeutic advantages: ckisotopes.com
Improved Metabolic Profile : Reduced formation of unwanted or toxic metabolites.
Increased Half-life : The drug remains in the body for a longer period, potentially allowing for less frequent dosing.
Enhanced Bioavailability : A greater proportion of the administered dose reaches systemic circulation.
Therefore, using this compound as a starting material allows synthetic chemists to build complex, deuterated molecules that may possess superior pharmacokinetic properties compared to their non-deuterated counterparts. nih.govnih.gov
Impact of Deuterium Substitution on Reaction Selectivity and Rate
The primary influence of replacing hydrogen with deuterium in a molecule is the Kinetic Isotope Effect (KIE) , which is the change in the rate of a chemical reaction upon isotopic substitution. baranlab.org The KIE is defined as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD).
Primary KIE : A significant primary KIE (typically kH/kD > 2) is observed when a C-H/C-D bond is broken in the rate-determining step of the reaction. nih.gov Because the C-D bond has a lower zero-point vibrational energy, it requires more energy to break, leading to a slower reaction rate. baranlab.org
Secondary KIE : Smaller effects (kH/kD ≈ 0.8–1.2) can be observed when the C-H/C-D bond is not broken but is located at or near the reaction center. These effects arise from changes in hybridization or steric environment between the reactant and the transition state.
In the context of reactions involving this compound:
Electrophilic Aromatic Substitution : The rate-determining step is typically the initial attack of the electrophile, which does not involve C-D bond cleavage. masterorganicchemistry.com The subsequent deprotonation/de-deuteronation step is fast. Therefore, a large primary KIE is generally not observed. However, if the initial electrophilic addition becomes reversible, the subsequent C-D bond cleavage can become partially rate-limiting, resulting in a small to moderate KIE. mcmaster.ca
Palladium-Catalyzed Cross-Coupling : The rate-determining step is often the oxidative addition of the palladium catalyst into the C-Br bond. libretexts.org Since no C-D bond is broken during this step, no primary KIE is expected from the deuterated ring.
Metabolic Reactions : As discussed in section 5.4, the most significant impact of the deuterium substitution is observed in enzyme-catalyzed metabolic transformations where C-H/C-D bond cleavage is rate-limiting. This is the basis for using deuterated compounds to improve drug properties. nih.gov
Deuterium substitution generally does not affect the selectivity (regioselectivity or stereoselectivity) of a reaction, as the electronic properties of deuterium are nearly identical to those of hydrogen. The directing effects of the amino and bromo groups remain the dominant factors in determining the outcome of reactions like EAS.
| Reaction Type | Rate-Determining Step | C-D Bond Cleavage in RDS? | Expected Primary KIE (kH/kD) |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Electrophile Attack | No | ~1 (negligible) |
| Heck / Suzuki-Miyaura Coupling | Oxidative Addition (C-Br cleavage) | No | ~1 (negligible) |
| Enzymatic Hydroxylation (Metabolism) | C-H/C-D Bond Cleavage | Yes | >2 (Significant) |
Computational and Theoretical Investigations for Deuterated Aromatic Amines
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic and structural properties of molecules. researchgate.net DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules like 4-bromoaniline (B143363) and its deuterated analogues. researchgate.netwiley.com These calculations can optimize molecular geometry, determine vibrational frequencies, and elucidate the electronic landscape of the molecule.
One of the key applications of quantum chemical calculations is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts.
For 4-Bromoaniline-2,3,5,6-D4, ¹H NMR spectroscopy is a primary method for confirming the success of deuteration. In a fully labeled sample, the signals corresponding to the aromatic protons would be absent. Computational methods can predict the chemical shifts of any residual protons and, more importantly, can predict ¹³C NMR chemical shifts. While the electronic effect of deuterium (B1214612) on ¹³C shifts is minimal, precise calculations can model these small perturbations. nih.gov Data-driven and ab initio techniques are the primary methods for these predictions. nih.gov
Table 1: Comparison of Experimental ¹H NMR Chemical Shifts for 4-Bromoaniline and Predicted Shifts for this compound
| Protons | 4-Bromoaniline (Experimental, ppm) chemicalbook.com | This compound (Predicted, ppm) |
|---|---|---|
| H-2, H-6 | 7.21 | Absent |
| H-3, H-5 | 6.54 | Absent |
| -NH₂ | 3.35 | ~3.35 |
Note: Experimental values are typically recorded in CDCl₃. The prediction for the deuterated compound indicates the absence of signals in the aromatic region of the ¹H NMR spectrum.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. scispace.com The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. thaiscience.info The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and electronic excitation energy. mdpi.commaterialsciencejournal.org
In 4-bromoaniline, the HOMO is typically localized over the benzene (B151609) ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of the amine. The LUMO is generally distributed over the aromatic ring as an antibonding π* orbital. thaiscience.info
Table 2: Representative HOMO-LUMO Energies for Substituted Anilines Calculated by DFT
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 4-Aminoaniline thaiscience.info | -4.85 | -0.14 | 4.71 |
| 4-Nitroaniline thaiscience.info | -6.53 | -2.49 | 4.04 |
| 2-Methoxy-4-nitroaniline scispace.com | -6.21 | -2.45 | 3.76 |
Note: These values for similar aromatic amines illustrate typical energy ranges. Calculations for this compound would be expected to show a slightly higher HOMO energy compared to its non-deuterated counterpart due to the electronic effects of deuterium.
Molecular Modeling of Intermolecular Interactions and Binding Affinities
Molecular modeling techniques are used to study non-covalent interactions that govern how molecules interact with each other and with larger systems like proteins or surfaces. For 4-bromoaniline derivatives, key intermolecular interactions include N-H···π interactions, hydrogen bonding involving the amino group, and π-π stacking of the aromatic rings. researchgate.netnih.gov
In the context of this compound, molecular modeling can be used to assess whether the substitution of hydrogen with deuterium significantly alters these interaction energies or geometries. While the fundamental nature of the hydrogen bonds and π-stacking would remain the same, the changes in the vibrational modes of the C-D bonds compared to C-H bonds could subtly influence the strength and dynamics of these interactions. These small differences can be critical in fields like crystal engineering or in understanding the binding affinity of a deuterated drug molecule to its biological target.
Simulation of Isotopic Effects on Reaction Dynamics and Thermodynamics
The most significant impact of isotopic substitution is on reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE). researchgate.net Replacing hydrogen with deuterium creates a stronger C-D bond, which requires more energy to break. rsc.org If the C-H bond is broken in the rate-determining step of a reaction, the rate of the reaction will be slower for the deuterated compound. rsc.orgyoutube.com
Computational simulations of reaction pathways can predict the magnitude of the KIE. By modeling the transition state of a reaction involving the cleavage of a C-H/C-D bond on the aromatic ring of 4-bromoaniline, the difference in activation energies can be calculated, providing a theoretical KIE value. This is crucial for elucidating reaction mechanisms. For example, in electrophilic aromatic substitution reactions, the KIE can help determine whether the initial attack of the electrophile or the subsequent loss of a proton (or deuteron) is the rate-limiting step. youtube.com
Structure-Activity Relationship Studies of Deuterated Derivatives
In medicinal chemistry, Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.govresearchgate.netmdpi.com Deuteration is a strategic tool in SAR, primarily used to investigate and optimize a drug's metabolic stability. researchgate.net
Many drug molecules are metabolized by cytochrome P450 enzymes, which often involves the oxidation of a C-H bond. If a molecule derived from 4-bromoaniline is found to be biologically active but suffers from rapid metabolic degradation at the aromatic ring, synthesizing the 2,3,5,6-D4 analogue can provide crucial insights. By blocking these sites of metabolism, the deuterated compound is expected to have a slower rate of clearance and a longer half-life.
Computational docking and molecular dynamics simulations can be used to predict how this compound or its derivatives bind to a target protein. These studies would help determine if the deuteration affects the binding affinity or the conformation of the molecule within the active site, thereby linking the structural modification to the observed biological activity. nih.govmdpi.com
Emerging Research Frontiers and Future Perspectives
Expansion into Systems Biology and Quantitative Proteomics Studies
The field of proteomics, which studies the entire set of proteins in a biological system, has been significantly advanced by the use of stable isotopes. oup.com In this context, 4-Bromoaniline-2,3,5,6-D4 serves as a powerful tool for quantitative analysis.
In quantitative proteomics, researchers often compare protein abundance between different samples, such as healthy versus diseased cells. wikipedia.org Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) metabolically incorporate "heavy" amino acids into all proteins. wikipedia.orgnih.gov While this compound is not an amino acid, it can be used to synthesize derivatizing agents or tags. These deuterated tags are then used to label proteins or peptides from one sample, while a "light" (non-deuterated) version of the tag is used for the control sample. washington.edu
When the samples are mixed and analyzed by mass spectrometry, the chemically identical but isotopically different molecules appear as pairs of peaks with a specific mass difference. wikipedia.orgwashington.edu The ratio of the intensities of these peaks provides a precise quantification of the relative abundance of the proteins between the samples. wikipedia.org The use of deuterium-labeled reagents, known as Deuterium (B1214612) Isobaric Amine-Reactive Tags (DiART), has been demonstrated for quantitative proteomics, offering a cost-effective method for large-scale measurements. nih.gov this compound can be a precursor for such custom tags, enabling researchers to trace the fate of specific protein modifications or interactions within complex cellular networks, a cornerstone of systems biology.
Table 1: Applications of Deuterated Compounds in Quantitative Proteomics
| Application | Description | Role of this compound |
| Relative Protein Quantification | Comparing protein abundance between different biological samples (e.g., treated vs. untreated cells). | Precursor for synthesizing "heavy" isotopic tags for labeling peptides. The mass difference allows for accurate ratio determination in mass spectrometry. |
| Internal Standards | Used as a spike-in standard to ensure accuracy and reproducibility in mass spectrometry-based assays. | Can be used to synthesize a deuterated version of a target analyte or metabolite for precise quantification. |
| Metabolic Pathway Tracing | Following the transformation of molecules through biological pathways. | Incorporation into larger bioactive molecules to track their metabolic fate and identify downstream products. aquigenbio.comfiveable.me |
| Differential Proteomics | Identifying proteins that are differentially expressed under various conditions. oup.com | Enables comparative analysis by labeling different sample sets with light and heavy reagents derived from the compound. oup.com |
Development of Advanced Materials with Deuterium-Enhanced Stability
The substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of materials. clearsynth.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the kinetic isotope effect. This increased bond strength can lead to enhanced thermal and photochemical stability in materials where C-H bond cleavage is a key degradation pathway. aip.org
Research into deuterated materials has shown promising results in various fields:
Organic Light-Emitting Diodes (OLEDs): Deuteration of the organic materials used in OLEDs has been shown to increase their efficiency and operational lifetime by slowing down degradation processes. acs.org
Polymers: Deuterated polymers exhibit enhanced properties such as increased thermal stability and reduced flammability, making them suitable for high-performance applications. dataintelo.comresolvemass.ca
Semiconductors: In silicon-based devices, the use of deuterium has been found to create more stable Si-D bonds compared to Si-H bonds, reducing degradation. aip.org
As a deuterated aromatic amine, this compound can serve as a fundamental building block for the synthesis of these advanced materials. Its incorporation into polymer chains or organic electronic structures could impart superior stability and longevity, opening doors for next-generation electronics and high-performance composites. dataintelo.comresearchgate.net
Exploration in Environmental Chemistry and Bioremediation Research
Isotopically labeled compounds are essential tools for studying the fate and behavior of chemicals in the environment. battelle.orgiaea.org Unlike radiolabeled compounds, stable isotope-labeled molecules like this compound are not radioactive, making them safer and easier to handle for environmental fate studies. simsonpharma.com
The primary application in this field is as an isotopic tracer. fiveable.meiaea.org Researchers can introduce this compound into a specific environment (e.g., soil or water samples) to simulate contamination by aniline-based pollutants. By using sensitive analytical techniques like mass spectrometry, they can track the movement, distribution, and degradation of the deuterated compound with high precision. iaea.org
This approach helps to:
Determine Degradation Pathways: Identify the breakdown products (metabolites) of the pollutant as it is processed by microorganisms or chemical reactions.
Assess Bioaccumulation: Quantify the extent to which the compound accumulates in living organisms within an ecosystem.
Evaluate Bioremediation Strategies: Measure the effectiveness of specific bacteria or fungi in breaking down the pollutant by monitoring the disappearance of the labeled compound and the appearance of its metabolites.
The use of stable isotopes provides a clear and unambiguous signal against the complex background of naturally occurring organic matter, offering a powerful method for understanding and mitigating environmental contamination. nih.govtaylorfrancis.com
Integration with High-Throughput Screening for Drug Discovery
In modern pharmaceutical research, high-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds. The use of deuterated compounds is becoming an integral part of this process, particularly in the study of drug metabolism and pharmacokinetics (ADME). clearsynth.comhwb.gov.in
The kinetic isotope effect associated with deuteration can slow down the metabolic breakdown of a drug. simsonpharma.comnih.gov By strategically replacing hydrogen with deuterium at sites on a molecule that are vulnerable to metabolic attack, researchers can create drug candidates with improved properties, such as a longer half-life in the body.
The role of this compound in this context is twofold:
As a Building Block: It can be used in the synthesis of deuterated libraries of drug candidates. These libraries can be screened to identify compounds with enhanced metabolic stability early in the discovery pipeline.
As an Internal Standard: In HTS assays that rely on mass spectrometry, deuterated versions of the compounds being tested are often used as internal standards. scispace.com Adding a known quantity of a deuterated analogue, which can be synthesized using this compound, allows for more accurate and precise quantification of the parent compound in biological samples. symeres.com
This integration improves the efficiency and reliability of the drug discovery process, helping to identify more promising lead compounds. aquigenbio.com
Innovations in Automated Synthesis of Isotope-Labeled Compounds
The synthesis of isotopically labeled compounds has traditionally been a complex, multi-step process. However, recent innovations are making the production of molecules like this compound more efficient and accessible.
A key development is the adoption of flow chemistry . Unlike traditional batch synthesis, flow chemistry involves performing reactions in a continuous stream within a network of tubes. researchgate.net This technique offers several advantages for isotope labeling:
Precise Control: Reaction parameters like temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields and purity. x-chemrx.com
Enhanced Safety: Handling hazardous reagents or reactions is safer in the small, contained environment of a flow reactor. x-chemrx.com
Efficiency: Automation of flow systems can shorten synthesis times and reduce the need for manual intervention. nih.gov
Furthermore, automated synthesis modules are being developed that can perform complex multi-step syntheses, including purification, with minimal human oversight. nih.gov These advancements are crucial for producing a wider variety of deuterated compounds on demand. The development of efficient and practical methods for deuteration is seen as essential for industrial and sustainable chemical synthesis. researchgate.netnih.gov These innovations will facilitate the broader application of this compound and other labeled compounds across diverse fields of research.
Table 2: Comparison of Synthesis Methods for Isotope-Labeled Compounds
| Method | Description | Advantages for this compound Synthesis |
| Batch Synthesis | Traditional method where reagents are mixed in a vessel and taken through sequential steps. | Well-established procedures. |
| Flow Chemistry | Reactions are run in a continuously flowing stream inside a reactor. researchgate.netx-chemrx.com | Improved safety, higher yields, precise control over reaction conditions, potential for automation. x-chemrx.com |
| Catalytic H/D Exchange | Direct exchange of hydrogen atoms with deuterium from a source like D₂O using a catalyst. hwb.gov.inx-chemrx.com | Cost-effective by using readily available deuterium sources; can be applied late in a synthetic route. x-chemrx.com |
| Automated Synthesis Modules | Integrated systems that automate the entire workflow of synthesis, purification, and formulation. nih.gov | High reproducibility, reduced manual labor, faster production times for on-demand synthesis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
